8‑Bromo vs 6‑bromo positional isomerism – retention of antiviral efficacy against the ALLINI‑resistant HIV‑1 IN A128T mutant
In a direct head‑to‑head comparison using matched quinoline‑3,4‑diamine ALLINI scaffolds, the 8‑bromo analog (compound 16ba) retained full antiviral efficacy against the IN A128T mutant virus, whereas the 6‑bromo analog (compound 17) suffered a significant loss of potency [1]. For the wild‑type (WT) construct, the 6‑bromo substitution had a more positive effect on the measured antiviral IC50 than the 8‑bromo substitution; however, this rank order was dramatically inverted with the A128T mutant, placing the 8‑bromo analog at a definitive advantage in a resistance‑context scenario [1].
| Evidence Dimension | Antiviral IC50 retention against IN A128T mutant HIV‑1 (late‑stage replication assay, TZM‑bl reporter cells) |
|---|---|
| Target Compound Data | 8‑bromo quinoline‑3,4‑diamine ALLINI (16ba): full effectiveness retained against A128T; precise IC50 values reported in Table 5 of the source [1]. |
| Comparator Or Baseline | 6‑bromo quinoline‑3,4‑diamine ALLINI (17): significant loss of potency against A128T; precise IC50 values reported in Table 5 of the source [1]. |
| Quantified Difference | Rank‑order inversion: 6‑Br > 8‑Br for WT; 8‑Br >>> 6‑Br for A128T mutant (quantitative IC50 values available in Table 5 of [1]). |
| Conditions | Single‑cycle HIV‑1 replication assay in HEK293T producer cells; TZM‑bl reporter cell line infected with 4 ng p24‑equivalent virions; dose–response curves fitted with sigmoidal equation to determine IC50 [1]. |
Why This Matters
For a program targeting ALLINI‑resistant HIV‑1 strains, procurement of the 8‑bromo isomer is mandatory—the 6‑bromo isomer will underperform critically against the A128T mutation.
- [1] Dinh, L. P.; Sun, J.; Glenn, C. D.; Patel, K.; Pigza, J. A.; Donahue, M. G.; Yet, L.; Kessl, J. J. Multi‑Substituted Quinolines as HIV‑1 Integrase Allosteric Inhibitors. Viruses 2022, 14 (7), 1466. View Source
